2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate chlorophenyl derivative under acidic conditions.
Bromination: The resulting thiadiazole compound is then brominated using bromine or a bromine-containing reagent.
Amidation: The brominated thiadiazole is reacted with benzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions, along with suitable ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide
- 2-bromo-N-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide
- 2-bromo-N-(5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both bromine and chlorine atoms, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological and chemical activities.
Properties
IUPAC Name |
2-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3OS/c16-11-7-3-1-5-9(11)13(21)18-15-20-19-14(22-15)10-6-2-4-8-12(10)17/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYWRYRHVGQKLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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